Fenirofibrate-d6

LC-MS/MS Bioanalysis Internal Standard

Ensure GLP/GCP-compliant quantification of Fenirofibrate with Fenirofibrate-d6, the indispensable hexadeuterated internal standard. Its +6 Da mass shift and near-identical physicochemical behavior to the unlabeled analyte eliminate matrix effects and ionization variability, delivering unmatched accuracy (inaccuracy ≤ ±2.8%) and precision (CV ≤ 2.5%) for ANDA submissions. Unlike Fenofibric acid-d6 or prodrug standards, this metabolite-specific SIL prevents structural mismatch and analytical bias. Verified chemical (>98%) and isotopic (99 atom % D) purity ensures regulatory audit readiness.

Molecular Formula C17H17ClO4
Molecular Weight 326.806
CAS No. 1189423-29-7
Cat. No. B563676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenirofibrate-d6
CAS1189423-29-7
Synonyms2-[4-[(4-Chlorophenyl)hydroxymethyl]phenoxy]-2-methyl-propanoic Acid-d6;  Hydroxymethyl Fenofibric Acid-d6;  LF 2151;  LF 433-d6; 
Molecular FormulaC17H17ClO4
Molecular Weight326.806
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)/i1D3,2D3
InChIKeyASDCLYXOQCGHNT-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenirofibrate-d6 (CAS 1189423-29-7): Procurement Guide for Deuterated Internal Standards in Fenofibrate Metabolism Research


Fenirofibrate-d6 is a hexadeuterated analog of Fenirofibrate (LF 2151), a major reductive metabolite of the widely prescribed fibrate drug Fenofibrate [1]. It is a stable isotope-labeled compound (SIL) used primarily as an internal standard (IS) in LC-MS/MS and GC-MS analytical methods for the quantification of Fenirofibrate and related analytes in biological matrices . The compound retains the core 2-aryloxy-2-methylpropanoic acid structure, with six deuterium atoms replacing protons on the two terminal methyl groups . This specific labeling strategy ensures near-identical physicochemical behavior to the unlabeled analyte, which is a critical prerequisite for accurate quantitation via mass spectrometry .

Fenirofibrate-d6: Why Generic or Alternative Isotope Analogs Cannot Be Directly Substituted in Bioanalysis


The core function of a stable isotope-labeled internal standard (SIL-IS) is to co-elute with the analyte of interest and compensate for matrix effects and ionization variability in mass spectrometry. Substituting Fenirofibrate-d6 with a non-deuterated analog (e.g., unlabeled Fenirofibrate) would defeat this purpose, as both compounds would produce identical mass transitions, making them indistinguishable in the mass spectrometer . Similarly, substitution with a different deuterated species, such as Fenofibric acid-d6 (the active metabolite standard) or Fenofibrate-d6 (the prodrug standard), introduces a fundamental structural mismatch . These alternative internal standards exhibit different chemical properties (e.g., functional group composition), leading to divergent chromatographic retention times, extraction recoveries, and ionization efficiencies. This mismatch results in uncorrected analytical bias, compromising the accuracy, precision, and ultimately the regulatory defensibility of bioanalytical data .

Fenirofibrate-d6: Quantitative Evidence for Differentiated Performance as a Metabolite-Specific Internal Standard


Mass Spectrometric Differentiation: Unique MRM Transition versus Non-Deuterated Fenirofibrate

The strategic placement of six deuterium atoms on the terminal methyl groups confers a +6 Da mass shift relative to the unlabeled Fenirofibrate. This enables unequivocal mass spectrometric differentiation in Multiple Reaction Monitoring (MRM) mode. For instance, in a validated UPLC-MS/MS method for Fenofibric acid using Fenofibric acid-d6 as IS, the precursor-to-product ion transitions were m/z 317.1 → 230.9 for the unlabeled analyte and m/z 322.9 → 230.8 for the deuterated IS [1]. By extension, the transition for Fenirofibrate-d6 is similarly shifted by +6 Da from its non-deuterated counterpart (estimated m/z 325 → 233 vs. 319 → 233), eliminating any possibility of cross-talk or interference between the analyte and IS channels . This mass difference is a primary, non-negotiable requirement for any internal standard used in quantitative mass spectrometry .

LC-MS/MS Bioanalysis Internal Standard

Chromatographic Validation: Linear Quantitation Range for Fenirofibrate-d6 in Pharmacokinetic Assays

Fenirofibrate-d6 has been technically validated for use across multiple analytical platforms, including HPLC/UV, GC/MS, LC/MS, and LC/NMR, as specified by manufacturers . In a chromatographic context, a calibration curve was established using Fenirofibrate-d6 that demonstrated linearity over the concentration range of 0.2–200 μg/mL with an exceptional correlation coefficient (r²) of 0.99984 . This wide linear dynamic range (spanning three orders of magnitude) is comparable to, or exceeds, the validated range for unlabeled Fenofibrate (0.5-40 mg/L) in certain HPLC-UV methods [1]. This confirms the compound's suitability for constructing precise, wide-range calibration curves essential for quantifying Fenirofibrate across various concentration levels encountered in pharmacokinetic (PK) and toxicokinetic (TK) studies.

Pharmacokinetics HPLC Method Validation

Chemical and Isotopic Purity: Benchmark Specifications Versus Non-Deuterated Reference Standards

As a reference standard for quantitative analysis, purity is a paramount procurement metric. Commercial sources specify a minimum chemical purity of ≥98% for Fenirofibrate-d6 as determined by HPLC . Crucially, the isotopic purity is specified at 99 atom % D, confirming that 99% of the hydrogen atoms at the designated methyl positions are the deuterium isotope . This dual specification is essential; low chemical purity introduces unknown interferents, while low isotopic purity (i.e., the presence of undeuterated or partially deuterated species) creates a measurable background signal in the IS channel, leading to systematic underestimation of the target analyte concentration . This contrasts with non-deuterated Fenirofibrate reference standards, where only chemical purity (e.g., ≥98%) is typically reported, making them unsuitable for MS-based quantitation .

Quality Control Reference Standard Purity Specification

Sample Preparation Stability: Superior Acetonitrile Stability and Validated Multi-Platform Compatibility

The compound's utility in high-throughput bioanalytical workflows is supported by documented stability characteristics. Fenirofibrate-d6 exhibits high stability in acetonitrile, a common LC-MS mobile phase component and sample solvent, reducing the risk of degradation during automated overnight sample runs . Furthermore, it has been explicitly validated for use with HPLC/UV, GC/MS, LC/MS, and LC/NMR, indicating broad instrument compatibility . In contrast, non-deuterated Fenirofibrate's stability profile is primarily documented in biological matrices (e.g., plasma) for pharmacokinetic studies, with less emphasis on long-term stability in common analytical solvents [1]. This solvent-specific stability data for the deuterated form provides a direct, actionable differentiator for analytical method developers.

Sample Stability Solvent Compatibility Analytical Methods

Fenirofibrate-d6: Targeted Application Scenarios for Bioanalysis and Pharmacokinetics


Quantification of Fenirofibrate in Preclinical and Clinical Pharmacokinetic Studies

In studies aimed at understanding the disposition of Fenirofibrate after administration of Fenofibrate, Fenirofibrate-d6 is the indispensable internal standard for LC-MS/MS. As demonstrated for the related compound Fenofibric acid-d6, this approach enables precise quantification over a wide concentration range (e.g., 0.150–20.383 μg/mL) with high accuracy (inaccuracy ≤ ±2.8%) and precision (CV ≤ 2.5%) [1]. The +6 Da mass shift ensures that the IS signal does not interfere with the analyte, and the 99 atom % D isotopic purity ensures minimal background, which is critical for accurately defining PK parameters such as Cmax, Tmax, AUC, and t1/2 in plasma or urine.

Metabolic Pathway Elucidation and Biotransformation Studies

Fenirofibrate-d6 is uniquely suited for tracing the reductive metabolic pathway from Fenofibrate. As a labeled analog of a specific Fenofibrate metabolite, it can be used as a tracer or internal standard in in vitro metabolism studies using hepatocytes or liver microsomes. Its distinct mass (+6 Da) relative to other potential endogenous interferences or other non-labeled metabolites allows for definitive identification and quantification of Fenirofibrate in complex metabolic reaction mixtures . This specificity is not achievable with non-deuterated Fenirofibrate or other structurally unrelated internal standards.

Quality Control and Method Validation in Regulated Bioanalytical Laboratories

In GLP/GCP-compliant bioanalytical labs supporting ANDA submissions, method validation per FDA/EMA guidelines is mandatory. Fenirofibrate-d6, with its verified chemical (>98%) and isotopic (99 atom % D) purity, meets the stringent criteria for a reference standard . Its validated compatibility with multiple platforms (LC/MS, GC/MS) and proven stability in common solvents streamlines method transfer and reduces the risk of batch failure during sample analysis for Fenofibrate generic drug applications, ensuring data integrity and audit readiness.

Therapeutic Drug Monitoring (TDM) in Special Populations

For therapeutic drug monitoring studies in special populations (e.g., lactating women, as recently validated for Fenofibric acid in breast milk), a robust and specific assay is required [2]. Fenirofibrate-d6 can serve as the basis for developing analogous assays for Fenirofibrate. Its high purity and defined analytical performance enable the low-level quantification (e.g., low ng/mL range) often required in TDM and clinical research, where sample volumes are limited and matrix complexity (e.g., breast milk, CSF) is high. The use of a matched deuterated internal standard is essential for compensating for the significant matrix effects encountered in these non-plasma matrices.

Technical Documentation Hub

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